5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine
Description
Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heterocyclic compounds characterized by a fused pyrazole and pyrimidine ring system. These compounds have garnered significant attention in medicinal chemistry due to their structural versatility, planarity, and diverse pharmacological activities, including anticancer, antibacterial, and kinase inhibitory properties . The compound 5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine features a methyl group at position 5 and a trifluoropropoxy substituent at position 6. The trifluoropropoxy group introduces strong electron-withdrawing effects and lipophilicity, which are critical for enhancing metabolic stability and target binding affinity .
This compound’s design aligns with structure-activity relationship (SAR) principles observed in pyrazolo[1,5-a]pyrimidine derivatives, where substitutions at positions 5 and 7 significantly modulate biological activity. For example, electron-withdrawing groups at position 7 (e.g., trifluoromethyl or trifluoropropoxy) are associated with improved antibacterial and kinase inhibitory profiles compared to electron-donating substituents like hydroxyl groups .
Properties
IUPAC Name |
5-methyl-7-(1,1,1-trifluoropropan-2-yloxy)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-6-5-9(17-7(2)10(11,12)13)16-8(15-6)3-4-14-16/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUUFLFTVKLLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)OC(C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with a trifluoropropyl ether substituent, which may influence its biological activity. The presence of trifluoromethyl groups is known to enhance metabolic stability and lipophilicity, potentially improving bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of neurological and inflammatory disorders. It has been studied for its role as a selective antagonist for certain receptors involved in stress response and anxiety modulation.
The primary mechanism involves the modulation of corticotropin-releasing factor (CRF) receptors. It acts as an antagonist at the CRF(1) receptor, which is implicated in anxiety and depression pathways. This activity suggests potential applications in treating anxiety disorders.
Pharmacokinetics
Pharmacokinetic studies indicate that 5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine possesses favorable oral bioavailability. In animal models, it demonstrated effective absorption and a half-life conducive to therapeutic use.
Research Findings
A series of studies have evaluated the compound's efficacy in various models:
- Anxiety Models : In rat models of anxiety (e.g., elevated plus maze), the compound showed significant anxiolytic effects compared to control groups.
- Inflammatory Response : The compound also exhibited anti-inflammatory properties by reducing pro-inflammatory cytokine levels in vitro.
Case Studies
Several notable studies have highlighted the compound's potential:
- Study on CRF Receptor Antagonism :
- Inflammation Model :
Data Tables
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., trifluoropropoxy) at C7 enhance antibacterial and kinase inhibitory activities compared to electron-donating groups (e.g., hydroxyl) .
- Bulky substituents like morpholine improve isoform selectivity (e.g., PI3Kδ) but may reduce broad-spectrum efficacy .
Substituent Effects at Position 5
Position 5 substitutions influence hydrophobic interactions and binding pocket compatibility:
Key Observations :
- Aromatic substituents (e.g., phenyl) at C5 enhance anticancer activity but may reduce solubility .
- Methyl groups at C5 provide a balance between activity and pharmacokinetic properties, making them suitable for broad applications .
Combined Substituent Effects
The synergy between C5 and C7 substitutions is exemplified by:
- 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine : Exhibits potent antibacterial activity (MIC = 0.05 µg/mL) due to the electron-withdrawing trifluoromethyl group at C7 and hydrophobic methyl at C5 .
- 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine : Demonstrates dual kinase inhibition (TTK and CDK2) with IC50 values < 50 nM, attributed to the methoxy-phenyl’s planar aromaticity .
Structural and Pharmacokinetic Considerations
The trifluoropropoxy group in 5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine offers distinct advantages:
- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, prolonging half-life .
- Target Binding : The propoxy chain’s steric bulk may enhance interactions with hydrophobic pockets in kinase domains .
Comparatively, morpholine or hydroxyl substituents at C7 prioritize selectivity or solubility but sacrifice broad-spectrum potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
